molecular formula C13H20ClN3O3 B12924172 4-Butoxy-2-(chloromethyl)-5-(morpholin-4-yl)pyridazin-3(2H)-one CAS No. 63431-52-7

4-Butoxy-2-(chloromethyl)-5-(morpholin-4-yl)pyridazin-3(2H)-one

Cat. No.: B12924172
CAS No.: 63431-52-7
M. Wt: 301.77 g/mol
InChI Key: CMAINYWNXAZZQS-UHFFFAOYSA-N
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Description

4-Butoxy-2-(chloromethyl)-5-(morpholin-4-yl)pyridazin-3(2H)-one is a substituted pyridazinone derivative characterized by:

  • Butoxy group at position 4: Enhances lipophilicity and may influence membrane permeability.
  • Morpholin-4-yl group at position 5: Improves solubility and pharmacokinetic properties due to its polar nature.

Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms. Substitutions at positions 2, 4, and 5 significantly alter their chemical, physical, and biological properties.

Properties

CAS No.

63431-52-7

Molecular Formula

C13H20ClN3O3

Molecular Weight

301.77 g/mol

IUPAC Name

4-butoxy-2-(chloromethyl)-5-morpholin-4-ylpyridazin-3-one

InChI

InChI=1S/C13H20ClN3O3/c1-2-3-6-20-12-11(16-4-7-19-8-5-16)9-15-17(10-14)13(12)18/h9H,2-8,10H2,1H3

InChI Key

CMAINYWNXAZZQS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=NN(C1=O)CCl)N2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-2-(chloromethyl)-5-morpholinopyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazinone core, followed by the introduction of the butoxy and chloromethyl groups. The morpholino group is then added through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of 4-Butoxy-2-(chloromethyl)-5-morpholinopyridazin-3(2H)-one may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the product.

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-2-(chloromethyl)-5-morpholinopyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the chloromethyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions are common, where the chloromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyridazinones.

Scientific Research Applications

4-Butoxy-2-(chloromethyl)-5-morpholinopyridazin-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Butoxy-2-(chloromethyl)-5-morpholinopyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the research.

Comparison with Similar Compounds

4-Chloro-5-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one ()

Property Target Compound Compared Compound ()
Substituent at C4 Butoxy (C₄H₉O) Chlorine (Cl)
Substituent at C2 Chloromethyl (CH₂Cl) (5-Phenyl-1,3,4-oxadiazol-2-yl)methyl
Substituent at C5 Morpholin-4-yl Morpholin-4-yl
Molecular Weight ~312.8 g/mol (estimated) 427.87 g/mol
Key Features Flexible ether chain (C4) Rigid oxadiazole-phenyl group (C2)
Potential Applications Drug intermediates, agrochemicals Anticancer agents (oxadiazole enhances bioactivity)

Analysis :

  • The chlorine at C4 in the compared compound increases electrophilicity, favoring nucleophilic substitution reactions.
  • Both compounds retain the morpholin-4-yl group at C5, which improves aqueous solubility.

2-tert-Butyl-4-chloro-5-[4-(2-fluoroethoxy)benzyloxy]pyridazin-3(2H)-one ()

Property Target Compound Compared Compound ()
Substituent at C4 Butoxy Chlorine (Cl)
Substituent at C2 Chloromethyl tert-Butyl (C(CH₃)₃)
Substituent at C5 Morpholin-4-yl 4-(2-Fluoroethoxy)benzyloxy
Molecular Weight ~312.8 g/mol 354.80 g/mol
Crystal Structure Not reported Triclinic, P1 space group (α=110.475°)
Thermal Stability Likely lower High (fluorinated groups enhance stability)

Analysis :

  • The fluorinated benzyloxy group at C5 enhances lipophilicity and bioavailability, contrasting with the polar morpholin-4-yl group in the target compound.

4-Chloro-5-(cyclobutylmethoxy)pyridazin-3(2H)-one ()

Property Target Compound Compared Compound ()
Substituent at C4 Butoxy Chlorine (Cl)
Substituent at C5 Morpholin-4-yl Cyclobutylmethoxy (C₄H₇O)
Molecular Weight ~312.8 g/mol 214.65 g/mol
Synthetic Accessibility Requires multi-step synthesis Simpler synthesis (direct substitution)

Analysis :

  • The cyclobutylmethoxy group at C5 introduces conformational rigidity, which may restrict binding to certain enzyme active sites.
  • The absence of a morpholin-4-yl group reduces solubility but increases metabolic stability .

4-Chloro-2-(aryl)-5-(1-methylhydrazino)pyridazin-3(2H)-one Derivatives ()

Property Target Compound Compared Compound ()
Substituent at C2 Chloromethyl Aryl groups (e.g., 3-nitrophenyl)
Substituent at C5 Morpholin-4-yl 1-Methylhydrazino
Biological Activity Underexplored Anticancer, antimicrobial (hydrazino group enhances activity)

Analysis :

  • The hydrazino group at C5 in the compared compound enables chelation with metal ions, relevant for enzyme inhibition.
  • Aryl groups at C2 enhance π-π interactions but reduce solubility compared to the chloromethyl group in the target compound.

Key Trends and Implications

Substituent Effects on Solubility :

  • Morpholin-4-yl and methoxy groups (e.g., ) improve aqueous solubility, whereas tert-butyl and aryl groups reduce it.

Reactivity :

  • Chlorine or chloromethyl groups enable further functionalization (e.g., nucleophilic substitution).

Biological Activity: Oxadiazole () and hydrazino () substituents correlate with enhanced pharmacological activity.

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